

Toxicological Profile of Reactive Orange 12: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Reactive orange 12*

Cat. No.: *B1595896*

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Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. The toxicological data for **Reactive Orange 12** is limited, and some information presented is based on related reactive azo dyes.

Introduction

Reactive Orange 12 (C.I. 13248; CAS No. 70161-14-7 [3Na]) is a single azo dye characterized by a dichlorotriazine reactive group.[1] Like other reactive dyes, it forms a covalent bond with the substrate, typically cellulosic fibers, providing strong fastness properties. However, concerns regarding the toxicological profile of reactive dyes persist, particularly in occupational settings and in the context of environmental release. The toxicological effects of azo dyes are often linked to their metabolic cleavage into potentially harmful aromatic amines.[2][3] This guide provides a comprehensive overview of the available toxicological data for **Reactive Orange 12**, details relevant experimental protocols, and illustrates key mechanistic pathways.

Chemical and Physical Properties

Property	Value	Reference
C.I. Name	Reactive Orange 12	[1]
CAS Number	70161-14-7 (Trisodium salt)	[4]
Molecular Formula	C ₂₁ H ₁₄ ClN ₈ Na ₃ O ₁₀ S ₃	[1]
Molecular Weight	739.00 g/mol	[1]
Appearance	Orange to yellow-brown powder	[1][5]
Solubility	Soluble in water	[1]

Toxicological Data

The available quantitative toxicological data for **Reactive Orange 12** is sparse. Much of the safety information is qualitative or derived from studies on similar reactive dyes.

Acute Toxicity

Specific LD50 and LC50 values for **Reactive Orange 12** are largely unavailable in the public domain.[5] General safety data sheets indicate that it may be harmful if swallowed.[5]

Table 1: Acute Toxicity Data

Test	Organism	Route of Administration	Toxicity Endpoint	Value	Reference
Acute Dermal Toxicity (similar product: Reactive Orange 122)	Rat	Dermal	LD50	>2000 mg/kg	[6]

Skin and Eye Irritation

Reactive Orange 12 is reported to be an irritant to the skin, eyes, and mucous membranes.[5] However, data for the similar compound **Reactive Orange 122** suggests it is a non-irritant in rabbits.[6]

Sensitization

Reactive Orange 12 is classified as a skin and respiratory sensitizer.[4][7] Occupational exposure to the dust of reactive dyes is a known cause of allergic reactions, including contact dermatitis and asthma.[4][7]

Table 2: Sensitization Classification

Endpoint	Classification	EU/R-phrase	Reference
Respiratory and Skin Sensitization	Sensitizer	R42/43	[4][7]

Genotoxicity and Mutagenicity

While mutagenicity data for **Reactive Orange 12** has been reported, specific study results are not readily available.[5] Azo dyes often require metabolic activation to exert mutagenic effects, which can be detected in modified in vitro assays like the Ames test.[2][3]

Carcinogenicity

Reactive Orange 12 is not listed as a carcinogen by major regulatory agencies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[5]

Reproductive and Developmental Toxicity

There is no available information on the reproductive or developmental toxicity of **Reactive Orange 12**. [5][8]

Ecotoxicity

Specific ecotoxicological data for **Reactive Orange 12** is not available.[8][9] Data for a similar compound, **Reactive Orange 122**, is presented below.

Table 3: Ecotoxicity Data (for **Reactive Orange 122**)

Test	Organism	Duration	Toxicity Endpoint	Value	Reference
Fish Toxicity	Leuciscus idus (Ide)	48 hours	LC50	>100 mg/L	[6]
Bacteria Toxicity	Activated Sludge	EC50	>1000 mg/L	[6]	

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of textile dyes often follow OECD guidelines.[10][11] Key assays for genotoxicity are the Ames test and the micronucleus assay.

Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals.[12] For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which is a critical step in their metabolic activation.[4][13][14]

Principle: The assay uses several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce it). The test chemical is evaluated for its ability to cause reverse mutations, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[15]

Modified Protocol for Azo Dyes:

- **Metabolic Activation System:** A liver homogenate fraction (S9 mix) is used to simulate mammalian metabolism. For azo dyes, uninduced hamster liver S9 is often preferred over Aroclor-induced rat liver S9.[4][13]
- **Cofactor Fortification:** The S9 mix is supplemented with Flavin Mononucleotide (FMN) to enhance the enzymatic reduction of the azo linkage.[4][13] The cofactor mix may also be

fortified with exogenous glucose-6-phosphate dehydrogenase and NADH.[13]

- Pre-incubation: The test compound, bacterial strain, and the modified S9 mix are incubated together (e.g., for 30 minutes at 37°C) before being plated on the minimal agar.[13][14] This pre-incubation step allows for the metabolic reduction of the azo dye to its constituent amines and their subsequent activation.[14]
- Plating and Incubation: After pre-incubation, the mixture is combined with molten top agar and poured onto minimal glucose agar plates. The plates are incubated for 48-72 hours at 37°C.[15]
- Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[15]

In Vivo Micronucleus Assay

The micronucleus assay is used to detect chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[16]

Principle: The test substance is administered to an animal (typically a rodent). The animal is sacrificed at appropriate time points, and bone marrow or peripheral blood is collected. Erythrocytes are examined for the presence of micronuclei.[17]

Protocol Outline:

- Test Substance Administration: **Reactive Orange 12**, dissolved or suspended in a suitable vehicle, would be administered to the test animals (e.g., mice) via an appropriate route (e.g., oral gavage or intraperitoneal injection). A range of doses and a negative control are used.
- Sample Collection: At specific time intervals after treatment (e.g., 24 and 48 hours), samples of peripheral blood or bone marrow are collected.[17]
- Slide Preparation and Staining: Smears of the collected cells are made on microscope slides. The slides are stained to differentiate young erythrocytes (polychromatic erythrocytes or reticulocytes) from mature erythrocytes. Acridine orange staining is a common method

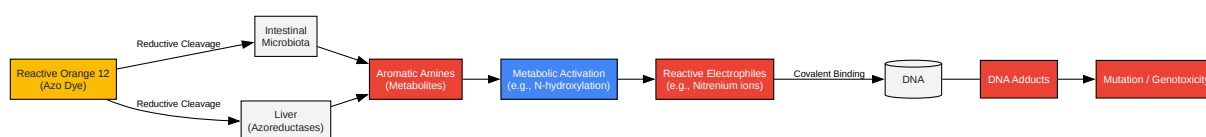
that allows for clear visualization of micronuclei and reticulocytes under a fluorescence microscope.[17][18]

- Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated young erythrocytes in the treated groups compared to the control group indicates that the test substance induces chromosomal damage.[16]

Mandatory Visualizations

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for many azo dyes involves their metabolic activation to reactive intermediates. This process does not involve a classical signaling pathway but is a metabolic pathway leading to genotoxicity.

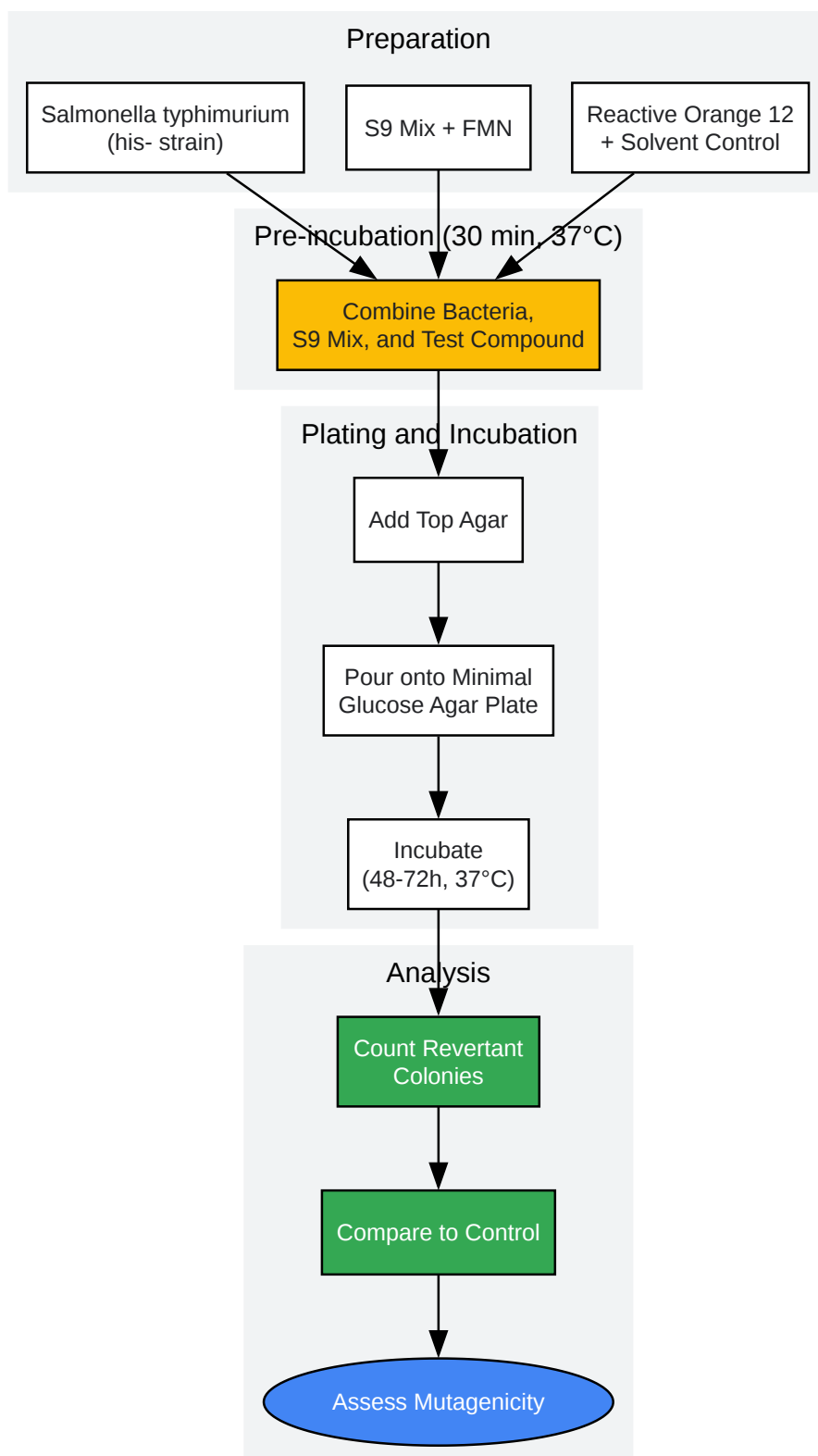


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Caption: Metabolic activation pathway of azo dyes leading to genotoxicity.

Experimental Workflow

The following diagram illustrates the general workflow for the modified Ames test for azo dyes.



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Caption: Experimental workflow for the modified Ames test for azo dyes.

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